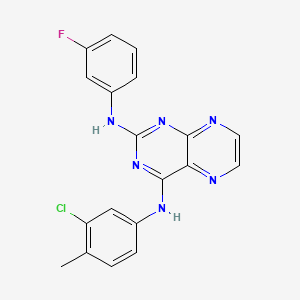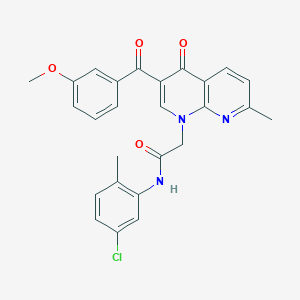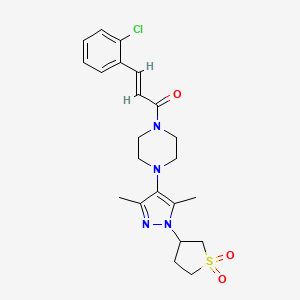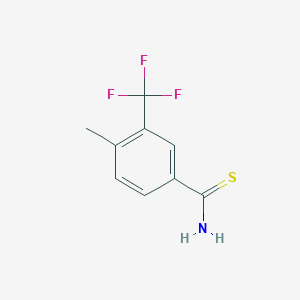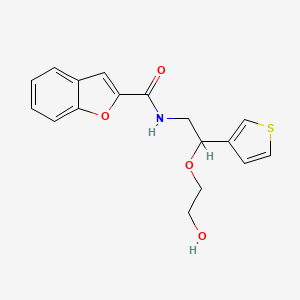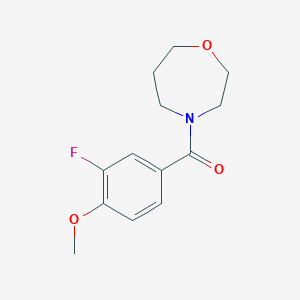
(3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains a 1,4-oxazepan ring, which is a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms. It also contains a methoxy group (-OCH3) and a fluoro group (-F), both attached to a phenyl ring (a six-membered carbon ring). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Scientific Research Applications
Antitumor Activity
The synthesis of related compounds with a similar structure to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone has been explored for potential antitumor activity. A study by Tang and Fu (2018) showed distinct inhibition of cancer cell lines, indicating the potential of similar compounds in cancer treatment.
P2X7 Receptor Antagonism
Compounds structurally similar to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone have been investigated as P2X7 receptor antagonists. Chrovian et al. (2018) developed compounds for treating mood disorders, demonstrating significant receptor occupancy and good tolerability in preclinical studies (Chrovian et al., 2018).
Synthesis and Structural Analysis
Research by Moreno-Fuquen et al. (2019) focused on the efficient synthesis of similar fluorine-containing compounds, emphasizing their structural and theoretical analysis. This study contributes to understanding the chemical properties and potential applications of such compounds (Moreno-Fuquen et al., 2019).
Fluorination in Organic Synthesis
Stavber et al. (2002) investigated the direct α-fluorination of ketones, which is relevant to the synthesis of fluorine-substituted compounds like (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone. Their research contributes to the broader understanding of incorporating fluorine atoms into organic compounds (Stavber et al., 2002).
Molecular Docking and Antiviral Activity
FathimaShahana and Yardily (2020) synthesized and analyzed a compound structurally similar to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone, focusing on molecular docking to assess antiviral activity. Their work offers insights into the potential antiviral applications of such compounds (FathimaShahana & Yardily, 2020).
Lone Pair-π Interaction in Crystal Packing
Sharma et al. (2019) explored the crystal packing of derivatives with structural similarities, focusing on non-covalent interactions like lone pair-π interactions and halogen bonding. This research is crucial for understanding the solid-state properties of such compounds (Sharma et al., 2019).
Antimicrobial Activity
Research on compounds structurally related to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone has included the synthesis and evaluation of antimicrobial activity. Studies like Nagamani et al. (2018) contribute to understanding the potential use of these compounds in antimicrobial treatments (Nagamani et al., 2018).
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-17-12-4-3-10(9-11(12)14)13(16)15-5-2-7-18-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHNRXBXYQNXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

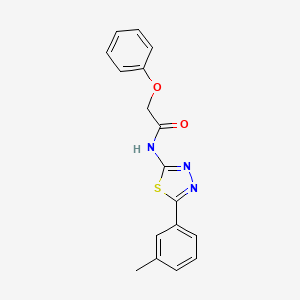
![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)
![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)
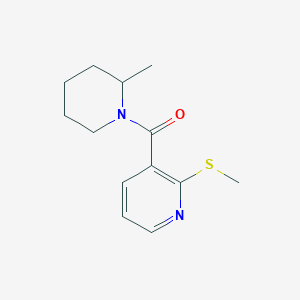
![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)
![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)
